3H-Diazirine-3-D
Description
Properties
CAS No. |
10310-87-9 |
|---|---|
Molecular Formula |
CH2N2 |
Molecular Weight |
43.047 |
IUPAC Name |
3-deuterio-3H-diazirine |
InChI |
InChI=1S/CH2N2/c1-2-3-1/h1H2/i1D |
InChI Key |
GKVDXUXIAHWQIK-MICDWDOJSA-N |
SMILES |
C1N=N1 |
Synonyms |
3H-Diazirine-3-D |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Diazirines
General Synthetic Routes to Diazirine Cores
The synthesis of the diazirine ring system, a strained three-membered heterocycle containing two nitrogen atoms, typically proceeds through a diaziridine intermediate. wikipedia.org This intermediate is then oxidized to form the more stable diazirine. wikipedia.org
The construction of the diaziridine core generally starts from a suitable carbonyl compound, such as a ketone or an aldehyde. wikipedia.orgwikipedia.org Several methods are employed to convert these precursors into the corresponding diaziridines. mdpi.comencyclopedia.pubencyclopedia.pub
One common approach involves the reaction of a carbonyl compound with an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) in the presence of ammonia (B1221849) or a primary aliphatic amine. wikipedia.orgmdpi.com This reaction proceeds via the formation of an aminal, which then undergoes intramolecular cyclization to yield the diaziridine. wikipedia.org The reaction is typically carried out under slightly basic conditions. wikipedia.org
Another widely used method is the oximation of a ketone, followed by tosylation or mesylation, and subsequent treatment with ammonia. wikipedia.org The initial oximation is often performed by reacting the ketone with hydroxylammonium chloride in the presence of a base like pyridine. wikipedia.org The resulting oxime is then treated with tosyl chloride or mesyl chloride to form a tosyl or mesyl oxime, which upon reaction with ammonia, yields the diaziridine. wikipedia.org
A more direct, three-component condensation reaction has also been described, involving a carbonyl compound, an amine (ammonia or a primary aliphatic amine), and an aminating reagent such as HOSA or a haloamine. mdpi.comencyclopedia.pubencyclopedia.pub This approach offers a more streamlined synthesis of the diaziridine intermediate.
For the synthesis of specific diazirines, such as 3-aryl-3-trifluoromethyl-3H-diazirines, the corresponding α,α,α-trifluoroacetophenone is often used as the starting carbonyl precursor. mdpi.comencyclopedia.pub The synthesis then follows the oximation and tosylation/mesylation route before ammonolysis to the diaziridine. mdpi.comencyclopedia.pub
Table 1: Common Methods for Diaziridine Intermediate Formation
| Starting Material | Reagents | Key Steps | Reference |
| Ketone/Aldehyde | Hydroxylamine-O-sulfonic acid (HOSA), Ammonia/Primary Amine | Aminal formation, Intramolecular cyclization | wikipedia.orgmdpi.com |
| Ketone | 1. Hydroxylammonium chloride, Base (e.g., pyridine) 2. Tosyl chloride/Mesyl chloride 3. Ammonia | Oximation, Tosylation/Mesylation, Ammonolysis | wikipedia.org |
| Ketone/Aldehyde, Amine, Aminating Agent (e.g., HOSA) | One-pot reaction | Three-component condensation | mdpi.comencyclopedia.pubencyclopedia.pub |
| α,α,α-Trifluoroacetophenone | 1. Oximation reagents 2. Tosylation/Mesylation reagents 3. Ammonia | Oximation, Tosylation/Mesylation, Ammonolysis | mdpi.comencyclopedia.pub |
This table summarizes common synthetic routes to diaziridine intermediates from carbonyl precursors.
Once the diaziridine intermediate is formed, it is oxidized to the corresponding diazirine. wikipedia.org The weak N-H bonds in the diaziridine are converted to an N=N double bond, forming the characteristic three-membered ring of diazirine. nih.gov Several oxidizing agents and protocols have been developed for this transformation.
A frequently employed method is the use of iodine in the presence of a base, typically triethylamine (B128534) (I₂/NEt₃). wikipedia.orgnih.gov This system is effective for the oxidation of a wide range of diaziridines. Silver oxide (Ag₂O) is another common oxidant used for this purpose. wikipedia.orgnih.gov It is often freshly prepared to ensure high reactivity.
Other oxidation methods include the use of chromium-based reagents, such as in the Jones oxidation, and manganese dioxide (MnO₂). wikipedia.orgresearchgate.net The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, has also been successfully applied to the oxidation of diaziridines, particularly for substrates where other methods have failed. nih.govrsc.org More recently, it has been reported that molecular oxygen (O₂) alone can oxidize diaziridines to diazirines, offering a potentially greener alternative. researchgate.net
Table 2: Selected Oxidation Protocols for Diaziridine to Diazirine Conversion
| Oxidizing System | Substrate Scope | Reference |
| Iodine and Triethylamine (I₂/NEt₃) | Broad | wikipedia.orgnih.gov |
| Silver Oxide (Ag₂O) | Broad, often freshly prepared | wikipedia.orgnih.gov |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | General | wikipedia.org |
| Manganese Dioxide (MnO₂) | General | researchgate.net |
| Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine) | Effective for challenging substrates | nih.govrsc.org |
| Molecular Oxygen (O₂) | Emerging method | researchgate.net |
This table highlights various reagents and conditions used for the oxidation of diaziridines to diazirines.
Diaziridine Intermediate Formation from Carbonyl Precursors and Aminating Agents
Strategies for Deuterium (B1214612) Incorporation at the 3-Position and Other Sites
The introduction of deuterium into the diazirine molecule can be achieved at different stages of the synthesis. The primary strategies involve pre-labeling the carbonyl precursor, using deuterated reagents during the synthesis, or performing post-synthetic labeling on the final diazirine product.
A straightforward method for introducing deuterium at the position that will become the 3-position of the diazirine is to perform a deuterium exchange reaction on the starting carbonyl compound. The α-hydrogens of ketones and aldehydes are acidic and can be exchanged for deuterium by treatment with a deuterium source, such as deuterium oxide (D₂O), under either acidic or basic conditions. libretexts.org
Acid-catalyzed exchange is often facilitated by the addition of a deuterium acid like DCl, which generates D₃O⁺ in D₂O. libretexts.org Base-catalyzed exchange can be achieved using a base like sodium hydroxide (B78521) in a deuterated solvent such as methanol-d₄ (CH₃OD). researchgate.netclockss.org This approach allows for the preparation of α-deuterated carbonyl compounds which can then be carried through the synthetic sequence to yield the corresponding deuterated diazirine. researchgate.netclockss.org For example, treating a diazirinyl acetophenone (B1666503) derivative with sodium hydroxide in CH₃OD can achieve deuterium incorporation at the α-position of the carbonyl group. researchgate.netclockss.org The efficiency of the exchange can be very high, often reaching near-quantitative deuterium incorporation. nih.gov
Deuterium can also be incorporated by using deuterated reagents at specific steps in the synthetic pathway. For instance, the reduction of a carbonyl group to a methylene (B1212753) group can be performed using a deuterated reducing agent. Triethylsilane-d (Et₃SiD) in the presence of trifluoroacetic acid is an effective reagent for this purpose, allowing for the introduction of deuterium. researchgate.netclockss.org
Commercially available stable-isotope reagents can be utilized in various reactions, such as Friedel-Crafts acylation and the subsequent reduction of the resulting aryl carbonyl, to synthesize diazirine derivatives with deuterium labels. nih.gov This strategy is valuable for creating stable isotope-labeled diazirines for applications like mass spectrometry-based identification of binding sites. nih.gov
In some cases, it is advantageous to introduce deuterium after the diazirine ring has been formed. This "post-functional" labeling strategy avoids the need to carry a deuterated intermediate through a multi-step synthesis. clockss.org
One such method involves the H/D exchange at the α-position of a carbonyl group present in a diazirinyl derivative. researchgate.netclockss.org This can be achieved under mild alkaline conditions, for example, by treating the diazirinyl acetophenone with sodium hydroxide in deuterated methanol (B129727) (CH₃OD) at room temperature. researchgate.netclockss.org These conditions are often gentle enough to avoid decomposition of the sensitive diazirine ring. researchgate.netclockss.org
Furthermore, H/D exchange on aromatic rings of phenyl-diazirine derivatives can be accomplished using deuterated strong acids like trifluoromethanesulfonic acid-d (TfOD). tandfonline.com However, care must be taken as the diazirine ring can be unstable under strongly acidic conditions, often requiring low temperatures to prevent decomposition. tandfonline.com The position of deuterium incorporation on the aromatic ring is influenced by the directing effects of the substituents present. tandfonline.com
Utilization of Deuterated Reagents in Reduction or Substitution Steps
Advanced Synthetic Approaches for Functionalized Deuterated Diazirines
The growing sophistication of applications for deuterated diazirines, particularly in fields like chemical proteomics and drug discovery, has spurred the development of advanced synthetic methodologies. These approaches aim to provide more efficient, controlled, and versatile routes to complex, functionalized, and stereochemically pure deuterated diazirine compounds.
Modular Synthesis and Flow Chemistry Techniques
Modern synthetic strategies increasingly favor modularity, allowing for the assembly of complex molecules from distinct building blocks. This is particularly relevant for functionalized diazirines, which are often designed as "fully-functionalized" (FF) tags. researchgate.net These modular tags typically integrate three key components into a single reagent: a photoreactive diazirine group, a reporter handle for detection or enrichment (such as an alkyne or biotin), and a reactive group for conjugation to a molecule of interest. researchgate.netnih.gov This design allows for the convenient, multi-step synthesis of diverse chemical probes. nih.gov The development of minimalist trifunctional monomers, which can be readily incorporated into various ligands, further exemplifies this modular approach. nsf.gov
Flow chemistry is emerging as a powerful technique that complements modular synthesis, offering significant advantages for producing deuterated compounds. ansto.gov.aucolab.wsresearchgate.net This method, which involves performing reactions in a continuously flowing stream through a reactor, provides precise control over reaction parameters like temperature, pressure, and time. ansto.gov.au Such control can lead to increased efficiency, higher yields, improved safety, and minimized decomposition of unstable intermediates. ansto.gov.au
For deuteration reactions, which can involve high temperatures or highly reactive reagents, flow chemistry offers a compelling alternative to traditional batch processing. ansto.gov.au For instance, rapid-mixing microflow reactors have been successfully used for hydrogen-deuterium exchange on various organic frameworks to create deuterated building blocks. colab.wsresearchgate.net These capabilities are ideal for the large-scale synthesis of deuterated molecules, facilitating the adaptation of established batch processes to continuous flow for multi-gram scale production. ansto.gov.au The application of flow chemistry is poised to enhance the synthesis of deuterated diazirine precursors and the assembly of the final functionalized probes, making these valuable tools more accessible. ansto.gov.aucolab.ws
Table 1: Comparison of Synthetic Chemistry Techniques
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Process Type | Reactions run in a single vessel. | Reactions run in a continuous stream. |
| Scalability | Often limited and labor-intensive for scale-up. ansto.gov.au | More readily scalable for multigram synthesis. ansto.gov.au |
| Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and reaction time. ansto.gov.au |
| Safety | Can be risky with high pressures and temperatures. ansto.gov.au | Improved safety profile, better management of hazardous reactions. |
| Efficiency | Can lead to side reactions and decomposition. ansto.gov.au | Can improve selectivity and minimize decomposition products. ansto.gov.au |
Stereoselective Synthesis of Chiral Deuterated Diazirines
Maintaining stereochemical integrity is critical when designing probes to interact with chiral biological targets like enzymes and receptors. The specific three-dimensional arrangement of a molecule often governs its biological activity, and any loss of chirality during synthesis can compromise its effectiveness as a probe. unimi.it Consequently, the stereoselective synthesis of chiral deuterated diazirines is a key area of research.
A significant breakthrough in this area is the development of a novel, one-pot synthesis of optically pure (trifluoromethyl)diazirinylphenylalanine derivatives. researchgate.net This method has been successfully applied to the synthesis of deuterated analogs by starting with optically pure deuterated phenylalanine derivatives. researchgate.net This approach ensures that the original stereochemistry of the amino acid is preserved in the final, complex diazirine-containing product. researchgate.nethokudai.ac.jp The synthesis proceeds from a corresponding tosyloxime, which, through a diaziridine intermediate, is converted to the final diazirine product. researchgate.net
This strategy highlights a crucial principle in the synthesis of advanced probes: the incorporation of isotopic labels and photoreactive groups must not disturb the essential stereocenters required for specific biological interactions. unimi.it The development of such stereoselective routes is vital for creating high-fidelity chemical probes for applications like photoaffinity labeling, where precise mapping of ligand-protein interactions is the goal. harvard.eduresearchgate.net The ability to produce enantiomerically pure, deuterated diazirine-based amino acids and other biomolecules opens the door to more detailed and accurate studies of molecular recognition in biological systems. researchgate.net
Table 2: Research Findings on Stereoselective Synthesis
| Study Focus | Key Finding | Significance | Reference(s) |
|---|---|---|---|
| Optically Pure Diazirinylphenylalanines | A one-pot synthetic route was successfully applied to create deuterated derivatives from deuterated phenylalanine precursors, preserving optical purity. | Provides a direct method for producing chiral deuterated diazirine-containing amino acids for biological studies. | researchgate.net |
| Photoaffinity Probe Design | Emphasized the necessity of maintaining the S,R chirality of the core scaffold during the synthesis of photoaffinity probes to preserve biological activity. | Reinforces the principle that stereochemistry is paramount for probes targeting chiral biomacromolecules. | unimi.it |
| Deuterium Labeling for Mechanistic Studies | Deuterium labeling has been employed to investigate the reaction mechanisms of dialkyldiazirines upon photoactivation. | Helps in understanding and optimizing the cross-linking behavior of diazirine probes in biological environments. | researchgate.net |
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Diazirine Chemistry
NMR spectroscopy is an indispensable tool for the structural analysis of diazirine compounds. The introduction of deuterium (B1214612) provides a valuable probe for studying reaction mechanisms and molecular connectivity.
Proton (¹H) NMR for Tracking Hydrogen/Deuterium Exchange and Connectivity
¹H NMR spectroscopy is crucial for monitoring the incorporation of deuterium into the diazirine molecule. The disappearance or reduction in the intensity of a proton signal, coupled with the appearance of a corresponding signal in deuterium NMR or inferred from mass spectrometry, confirms successful deuteration. For instance, the H/D exchange reaction at the α-position of a carbonyl group in diazirinyl derivatives can be tracked by the reduction of the corresponding proton signal in the ¹H NMR spectrum. In one study, the incorporation of deuterium was estimated to be over 94% by ¹H-NMR. clockss.org This technique is also vital for determining the connectivity of the molecule by analyzing the coupling patterns and chemical shifts of the remaining protons. For example, in 3-(3-methyl-3H-diazirin-3-yl)propan-1-ol, the protons of the propanol (B110389) chain can be assigned based on their multiplicity and chemical shifts. nih.gov
Carbon-¹³ (¹³C) NMR for Diazirine Ring Carbon and Substituent Analysis
¹³C NMR spectroscopy provides key information about the carbon skeleton of the molecule, including the unique carbon atom of the diazirine ring. The chemical shift of the diazirine carbon in dialkyldiazirines typically appears in the range of 20–30 ppm. thieme-connect.com For aryl-substituted diazirines, this chemical shift can be significantly different. For example, in 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane, the diazirine ring carbon gives a signal at 28.24 ppm, which is a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. mdpi.com The ¹³C NMR spectrum is also used to characterize the substituents attached to the diazirine ring. For instance, in a study of bi-3H-diazirin-3-yls, the diaziridine ring carbon signal was observed at 56.58 ppm. qucosa.de
Fluorine-¹⁹ (¹⁹F) NMR for Trifluoromethyl-Substituted Deuterated Diazirines
For diazirines containing a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a powerful and sensitive technique. The ¹⁹F chemical shift is highly sensitive to the electronic environment of the CF₃ group and can be used to monitor reactions involving the diazirine ring. For instance, the photodecomposition of trifluoromethylaryl diazirines can be followed by the disappearance of the diazirine signal and the appearance of new signals corresponding to the photoproducts. rsc.org The chemical shift of the CF₃ group in trifluoromethyl diazirines typically falls in the range of -65 to -67 ppm. mdpi.comsurfacesciencewestern.com Furthermore, ¹⁹F NMR is instrumental in distinguishing between different isomers and photoproducts, which can be challenging to assign solely based on ¹H or ¹³C NMR. researchgate.net
Hyperpolarized NMR Techniques for Transient Intermediate Detection
Hyperpolarized NMR techniques, such as Signal Amplification By Reversible Exchange (SABRE), have emerged as powerful methods for detecting and characterizing transient intermediates in chemical reactions. ru.nl This is particularly relevant for diazirine chemistry, as they are known to form short-lived carbene and diazo intermediates upon photolysis. The SABRE-SHEATH (Signal Amplification By Reversible Exchange in Shield Enables Transfer to Heteronuclei) technique has been successfully used to hyperpolarize ¹⁵N₂-labeled diazirines, significantly enhancing their NMR signals. acs.orgnih.govwhiterose.ac.uk This enhancement allows for the detection of unstable photoproducts, such as diazo compounds, which are otherwise difficult to observe. acs.orgnih.gov For example, the photoisomerization of a ¹⁵N₂-labeled diazirine to an unstable diazo-compound was successfully characterized using hyperpolarized ¹⁵N NMR spectroscopy. acs.orgnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable insights into the bonding and functional groups present in a molecule.
Infrared (IR) Spectroscopy for Characteristic N=N Stretching Modes and Deuterium Effects
IR spectroscopy is used to identify the characteristic vibrations of the diazirine ring. The N=N stretching vibration in diazirines is typically observed in the region of 1600 cm⁻¹. lookchem.com The position of this band is influenced by the substituents on the ring. The introduction of deuterium into the molecule leads to a shift in the vibrational frequencies of the C-H bonds. The C-D stretching vibrations appear at lower frequencies (around 2200-2000 cm⁻¹) compared to C-H stretching vibrations (around 3000 cm⁻¹), a direct consequence of the heavier mass of deuterium. msu.edu This isotopic shift can be used to confirm the incorporation of deuterium and to study the vibrational coupling within the molecule. For example, the IR spectra of diazirine, diazirine-d₁, and diazirine-d₂ show distinct differences in the C-H and C-D stretching regions, which aids in the assignment of the vibrational modes. lookchem.com Similarly, the bending modes are also affected by deuteration, with D-O-D bending modes appearing at different frequencies than H-O-H bending modes. researchgate.net
Compound Names
| Compound Name |
| 3H-Diazirine-3-D |
| 3-(3-methyl-3H-diazirin-3-yl)propan-1-ol |
| 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane |
| bi-3H-diazirin-3-yls |
| trifluoromethylaryl diazirines |
| ¹⁵N₂-labeled diazirines |
| diazirine-d₁ |
| diazirine-d₂ |
Data Tables
Table 1: Representative ¹³C NMR Chemical Shifts for Diazirine Ring Carbons
| Compound Type | Substituent | Solvent | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| Dialkyldiazirine | Alkyl | - | 20-30 | thieme-connect.com |
| Aryl-CF₃-diazirine | 4-(oxiran-2-yl)phenyl | CDCl₃ | 28.24 (q, ²JCF = 40.6 Hz) | mdpi.com |
| Diaziridine | - | - | 56.58 | qucosa.de |
Table 2: Representative ¹⁹F NMR Chemical Shifts for Trifluoromethyl-Substituted Diazirines
| Compound Structure | Solvent | ¹⁹F Chemical Shift (ppm) | Reference |
|---|---|---|---|
| 3-Trifluoromethyl-3-aryldiazirine | CD₃OD | -67.8 (s) | |
| Diazirine-functionalized Gold Nanoparticles | CDCl₃ | -65.2 | surfacesciencewestern.com |
| 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane | CDCl₃ | -65.22 | mdpi.com |
| 3,3'-(5-(bromomethyl)-1,3-phenylene)bis(3-(trifluoromethyl)-3H-diazirine) | CDCl₃ | -65.1 | clockss.org |
Table 3: Characteristic IR Stretching Frequencies for Diazirine and Deuterated Analogs
| Vibrational Mode | Molecule | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N=N stretch | Diazirine | ~1600 | lookchem.com |
| C-H stretch | Diazirine | 3131 (asym), 3020 (sym) | lookchem.com |
| C-D stretch | Deuterated Diazirine | ~2200-2000 | msu.edu |
| O-D stretch | Deuterated water | ~2500 | researchgate.net |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as a critical complementary technique to infrared (IR) spectroscopy for the vibrational analysis of diazirine and its isotopomers, including this compound (D₂CN₂). While IR spectroscopy measures the absorption of infrared radiation at a molecule's vibrational frequencies, Raman spectroscopy measures the inelastic scattering of higher-energy photons. The selection rules for the two techniques differ; some vibrational modes that are weak or forbidden in IR spectra may be strong and easily observable in Raman spectra, and vice versa. This complementarity is essential for a complete vibrational assignment.
For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. However, for a C₂ᵥ molecule like diazirine, all nine fundamental vibrations are predicted to be active in the Raman spectrum. lookchem.com The infrared spectra of diazirine, diazirine-d₁, and diazirine-d₂ have been analyzed, showing that the N=N bond in diazirine acts as a typical azo linkage, with absorption in the 1600 cm⁻¹ region for all three isotopic versions. lookchem.comresearchgate.net A study of the gas-phase IR spectrum of the deuterated isotopomer, D₂CN₂, identified the ν₂(A₁) band, primarily described as the N=N stretch, at 1610.33 cm⁻¹. researchgate.net This mode is subject to significant perturbations from interactions with a tetrad of combination bands. researchgate.net
The use of deuteration is a powerful tool in vibrational spectroscopy. nih.govresearchgate.net Replacing hydrogen with deuterium atoms leads to a predictable isotopic shift in the vibrational frequencies to a spectral range that is often free from other interfering lines. nih.gov This allows for a more straightforward assignment of vibrational modes associated with the C-H (or C-D) bonds and can help disentangle complex spectral regions. For instance, a normal coordinate analysis, supported by a potential function previously applied to cyclopropane (B1198618), has been used to lend reasonable support to the vibrational assignments made for diazirine and its deuterated derivatives. lookchem.comresearchgate.net
Rotational and Microwave Spectroscopy
Rotational and microwave spectroscopy are unparalleled in their ability to provide high-precision data on the rotational energy levels of gas-phase molecules. upcollege.ac.inlibretexts.org From these spectra, highly accurate rotational constants and, subsequently, detailed molecular structures can be determined. For a molecule to be observable by microwave spectroscopy, it must possess a permanent electric dipole moment, a condition which 3H-diazirine fulfills. upcollege.ac.innasa.govdavuniversity.org
Microwave spectroscopy allows for the precise determination of molecular geometry by analyzing the spectra of various isotopic species. The substitution of atoms with their isotopes (e.g., H with D, ¹²C with ¹³C, ¹⁴N with ¹⁵N) subtly alters the molecule's moments of inertia without changing the equilibrium bond lengths and angles (within the Born-Oppenheimer approximation). By measuring the rotational constants of several isotopomers, a complete and accurate substitution structure (rₛ) can be calculated.
A comprehensive study utilizing the rotational constants of all available isotopomers of diazirine, including diazirine-d₂ (D₂CN₂), has yielded a precise rₛ structure. d-nb.info The resulting bond parameters provide a definitive picture of the molecule's three-membered ring framework. Computational studies using high-level ab initio quantum chemical methods, such as CCSD(T)/cc-pVQZ, have produced theoretical geometries that are in excellent agreement with these experimental findings. nasa.gov
Table 1: Molecular Geometry of Diazirine Determined by Microwave Spectroscopy
| Parameter | Value d-nb.info |
| Bond Lengths (pm) | |
| r(N=N) | 122.80(25) |
| r(C–N) | 148.13(24) |
| r(C–H) | 108.03(29) |
| **Bond Angles (°) ** | |
| ∠NCN | 48.98(15) |
| ∠HCH | 120.54(27) |
| The HCH plane is perpendicular to the NCN plane. |
The rotational spectrum of a molecule is dictated by its principal moments of inertia (Iₐ, Iₑ, Iₑ), which are inversely proportional to the rotational constants (A, B, C). For diazirine-d₂, the ground-state rotational and centrifugal distortion constants have been obtained from the analysis of unperturbed microwave and millimeter-wave spectral lines up to 400 GHz. d-nb.info
Isotopic substitution, such as the replacement of hydrogen with deuterium in this compound, significantly increases the moments of inertia, leading to a decrease in the rotational constants. This effect is clearly demonstrated in the experimentally determined constants for various diazirine isotopomers. The analysis of these constants is crucial not only for structure determination but also for understanding the molecule's dynamics and for predicting the positions of rotational transitions in different spectral regions, which is vital for astrophysical searches. researchgate.netnasa.gov
Table 2: Watson's Determinable Rotational Constants for Diazirine Isotopomers (MHz)
| Isotopomer | A | B | C |
| H₂¹²C¹⁴N₂ | 38 604.89081 | 35 821.80164 | 23 668.32776 |
| H₂¹²C¹⁴N¹⁵N | 37 217.158 | 34 577.854 | 23 052.793 |
| H₂¹²C¹⁵N₂ | 35 870.15107 | 33 417.12544 | 22 468.106 |
| H₂¹³C¹⁴N₂ | 38 584.225 | 34 819.539 | 23 201.18501 |
| HD¹²C¹⁴N₂ | 32 947.530 | 31 166.700 | 20 895.839 |
| D₂¹²C¹⁴N₂ | 28 694.041 | 27 644.409 | 18 760.87211 |
| D₂¹²C¹⁵N₂ | 27 508.971 | 26 532.482 | 18 191.137 |
| D₂¹³C¹⁴N₂ | 28 680.706 | 26 836.942 | 18 322.72725 |
| Data sourced from reference d-nb.info. |
Precise Determination of Molecular Geometry and Bond Parameters in Deuterated Diazirines
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic states of a molecule upon absorption or emission of photons, typically in the ultraviolet (UV) and visible regions. This provides fundamental insights into the molecule's electronic structure, excited-state properties, and photochemical reactivity.
Diazirines are characterized by a weak electronic absorption band in the near-UV region, which is crucial for their application as photoaffinity labels. thieme-connect.comwikipedia.org This absorption corresponds to an n → π* transition, involving the promotion of a non-bonding electron from one of the nitrogen lone pairs to an anti-bonding π* orbital of the N=N bond. thieme-connect.com This transition is responsible for the photoactivation of the diazirine ring.
The absorption maximum (λₘₐₓ) for the parent 3H-diazirine is observed around 320 nm. thieme-connect.com For alkyl-substituted diazirines, this peak generally falls in the range of 350–380 nm. thieme-connect.com Aryl-substituted diazirines also show characteristic absorptions in this region; for example, 3-trifluoromethyl-3-phenyldiazirine and its derivatives exhibit a λₘₐₓ around 350 nm. nih.gov The position and intensity (molar absorption coefficient, ε) of this absorption can be modulated by the electronic properties of the substituents. nih.govresearchgate.net Upon irradiation with light of the appropriate wavelength, the diazirine is excited to its first singlet excited state (S₁), initiating the photochemical reactions that lead to nitrogen extrusion and carbene formation. thieme-connect.comacs.org
Table 3: UV-Visible Absorption Data for Selected Diazirine Compounds
| Compound | λₘₐₓ (nm) | Molar Absorptivity (ε) | Solvent |
| 3H-Diazirine | ~320 | Not specified | Not specified |
| 3,3-Dimethyldiazirine | 345, 363 | Not specified | Pentane |
| (3-(Trifluoromethyl)-3H-diazirin-3-yl)coumarin derivative | 330 | 17000 | EtOH |
| 4-(3-Trifluoromethyl)-3H-diazirin-3-yl)-2,6-dimethoxybenzaldehyde | 315 | 4300 | Hexane |
| 3-Trifluoromethyl-3-(pyridyl)diazirine | 350 | ~15% lower than phenyl analog | Not specified |
| Data compiled from references thieme-connect.comnih.gov. |
Following photoexcitation to the S₁ state, the diazirine molecule can undergo several competing processes. One pathway is fluorescence, which involves the radiative decay from the S₁ state back to the ground state (S₀). However, fluorescence from dialkyldiazirines is typically very weak, with emission peaks observed between 380 and 410 nm. thieme-connect.com The low fluorescence quantum yield is indicative of highly efficient non-radiative decay pathways that dominate the excited-state dynamics.
The primary and most significant decay pathway from the excited state is the extrusion of molecular nitrogen (N₂) to generate a highly reactive carbene intermediate. acs.orgconicet.gov.ar Time-resolved spectroscopic studies have provided detailed insights into these ultrafast processes. Upon excitation, the diazirine molecule is promoted to the S₁ excited state, which can then rapidly isomerize to a linear diazo intermediate or directly dissociate to form the singlet carbene. acs.orgconicet.gov.ar For some diazirines, excitation to a higher excited state (S₂) can also occur, leading to even faster formation of the carbene and diazo compound, in competition with internal conversion to the S₁ state. acs.org The lifetime of the excited diazirine before dissociation is extremely short, estimated to be on the order of picoseconds or even femtoseconds. conicet.gov.ar This rapid decomposition is the cornerstone of the utility of diazirines in applications requiring the fast, light-induced generation of carbenes. thieme-connect.comclockss.org
Photochemical and Thermochemical Transformations of Deuterated Diazirines
Mechanistic Pathways of Diazirine Decomposition
The decomposition of diazirines can be initiated by either light (photolysis) or heat (thermolysis). Both pathways lead to the extrusion of molecular nitrogen and the formation of a highly reactive carbene. However, the transformation is often not a simple, single-step process. Isomerization to a linear diazo compound can occur as a competing or intermediate step, and the presence of deuterium (B1214612) can alter the branching ratios between these pathways. nih.gov
Photolytic Pathways to Carbene Generation
Upon irradiation with UV light, typically in the 320–400 nm range, diazirines are promoted to an excited singlet state (S1). thieme-connect.comnih.gov From this state, the molecule can follow several decay pathways. The primary photodecomposition pathway involves the extrusion of dinitrogen (N₂) to generate a carbene intermediate. nih.gov This process can occur directly from the excited diazirine or via a secondary photolysis of a diazo isomer. nih.gov
Direct Photodissociation: The excited diazirine directly fragments into a carbene and N₂.
Photoisomerization-Photodissociation: The diazirine first isomerizes to a more labile diazo compound, which then undergoes photolysis to yield the carbene and N₂. thieme-connect.comnih.gov
The presence of deuterium can influence the efficiency of these pathways. For instance, in the photolysis of an alkyl diazirine, deuteration was shown to suppress the formation of olefin side products that arise from carbene rearrangements. researchgate.net This is attributed to the primary kinetic isotope effect, where the greater strength of a C-D bond compared to a C-H bond slows down rearrangement reactions (like a 1,2-hydride shift) of the carbene intermediate, thus favoring other reaction channels. researchgate.netrsc.org
Thermolytic Pathways and Activation Energy Studies
Thermal decomposition provides an alternative route to carbene generation from diazirines. This process generally requires higher energy than photolysis and is believed to proceed through a transition state leading to the concerted breaking of the two C-N bonds. acs.org Alternatively, the thermolysis can proceed via rate-determining isomerization to the corresponding diazo compound, which then rapidly loses N₂. rsc.org The activation energy for the thermal decomposition of diazirines is sensitive to the substituents on the ring. For example, the activation energy for the decomposition of various 3-chloro-3-aryldiazirines is influenced by the resonance stabilization effects of the aryl group. researchgate.net
Deuterium substitution can affect the activation parameters of these thermal processes. Studies on the 1,2-hydrogen migration in carbenes, the common fate of carbenes generated from diazirines, have revealed significant kinetic isotope effects. For example, laser flash photolysis studies of 3-chloro-3-benzyldiazirine and its deuterated analog, 3-chloro-3-(phenyl-dideuteriomethyl)diazirine, showed that the kH/kD values for the subsequent carbene rearrangement increased with temperature. rsc.org This behavior, along with curved Arrhenius plots, has been interpreted as evidence for quantum mechanical tunneling, where the lighter hydrogen atom can "tunnel" through the activation barrier more readily than deuterium. rsc.orgacs.org This suggests that deuteration can significantly raise the effective activation barrier for rearrangement pathways competing with carbene generation or intermolecular reactions.
| Compound/Reaction | Kinetic Parameter | Value/Observation | Reference |
| 1,2-H/D shift in Benzylchlorocarbene | kH/kD | Increases from 0.87 to 2.62 as temp. increases from -60 to 30 °C | rsc.org |
| 1,2-H shift in Methylchlorocarbene | Activation Energy (calculated) | Tunneling lowers Ea from 10.2 kcal/mol to 2.0 kcal/mol at 175 K | acs.org |
| Photolysis of tetra-deuterated alkyl diazirine | Product Yield | Increased ketone (42%), reduced olefin (34%) vs. H-analog | researchgate.net |
Isomerization to Deuterated Diazo Compounds as Intermediates or Side Products
A well-established photochemical and, in some cases, thermal reaction of diazirines is the valence isomerization to their linear, more labile diazo isomers. nih.govthieme-connect.comnih.gov This isomerization can be a major side reaction or a key intermediate step en route to the carbene. thieme-connect.comresearchgate.net Upon photoexcitation, the diazirine can rearrange to the diazo compound, which may then be photolyzed further to produce the carbene. nih.govnih.gov
The role of the diazo intermediate is crucial, as its reactivity differs from that of the carbene. Diazo compounds can act as nucleophiles or be protonated to form diazonium ions, which are potent alkylating agents, showing a preference for reacting with acidic residues like glutamic acid and aspartic acid. researchgate.net This reactivity is pH-dependent. researchgate.net In contrast, carbenes are generally considered more indiscriminate in their reactions.
Deuterium labeling experiments have been instrumental in confirming the dual mechanistic pathways (carbene vs. diazo). The balance between direct carbene formation and isomerization to a diazo compound can be influenced by substituents and the wavelength of light used for photolysis. While specific studies on the KIE for the diazirine-diazo isomerization step are scarce, the subsequent reactions of the resulting deuterated diazo compound and the carbene it produces will be subject to the isotope effects discussed previously.
Characterization and Reactivity of Carbene Intermediates
The carbene generated from the decomposition of 3H-Diazirine-3-D is a highly reactive species with a divalent carbon atom. Its electronic structure and spin state dictate its subsequent chemical behavior.
Formation of Singlet and Triplet Carbenes from Deuterated Diazirines
Carbenes can exist in two electronic spin states: a singlet state, where the two non-bonding electrons are paired in the same orbital, and a triplet state, where the electrons are unpaired in different orbitals. Photolysis of diazirines is generally believed to initially produce the singlet carbene. nih.gov The singlet carbene is often in an excited state and can either react directly or undergo intersystem crossing (ISC) to the more stable triplet ground state.
The reactivity of the two spin states is distinct. Singlet carbenes typically undergo concerted reactions, such as insertion into C-H or O-H bonds and stereospecific addition to double bonds. Triplet carbenes, being diradical in nature, tend to react in a stepwise manner via hydrogen atom abstraction.
The presence of a deuterium atom on the carbene carbon can influence its reactivity through kinetic isotope effects. For example, the intramolecular 1,2-hydride (or deuteride) shift is a very common and fast reaction for singlet alkyl carbenes. rsc.org The rate of this rearrangement is significantly slower for a deuterated carbene due to the higher bond energy of the C-D bond being broken in the transition state. researchgate.netrsc.org This has been exploited to increase the lifetime of the carbene, thereby enhancing its chances of reacting with other molecules in an intermolecular fashion. researchgate.net Recent work on cage alkyl carbenes has provided direct experimental evidence that α-deuterium substitution can dramatically alter the competition between a rsc.org-H shift and an intramolecular C-H insertion, a phenomenon termed isotope-controlled selectivity.
Stereochemistry and Spin States of Generated Carbenes
The stereochemistry of reactions involving carbenes is a direct indicator of their spin state. The addition of a singlet carbene to an alkene is a concerted, stereospecific process, meaning the stereochemistry of the alkene is retained in the resulting cyclopropane (B1198618) product. For example, a cis-alkene will yield a cis-cyclopropane. In contrast, a triplet carbene adds in a stepwise, non-stereospecific manner, leading to a mixture of cis and trans products regardless of the starting alkene's geometry.
Studies on the photolysis of 3-chloro-3-benzyldiazirines in the presence of alkenes have provided evidence for the formation of carbene-alkene complexes as intermediates, influencing the stereochemical outcome of both intermolecular cyclopropanation and intramolecular rearrangements. rsc.org While direct studies on the stereochemistry of carbenes generated from this compound are not available, the principles derived from related systems would apply. The spin state of the generated carbene would be primarily singlet upon photolysis. The presence of deuterium is not expected to change the initial spin state but will significantly impact the rates of subsequent reactions, particularly intramolecular rearrangements, as established by kinetic isotope effect studies. researchgate.netrsc.org This can alter the observed product distribution and stereoselectivity by allowing slower intermolecular reactions to compete more effectively with the now-slower intramolecular deuteride (B1239839) shift.
Reactivity of Carbenes: Insertion into X-H Bonds (C-D, C-H, N-H, O-H)
Upon photochemical or thermochemical decomposition, deuterated diazirines generate highly reactive carbenes. A primary reaction pathway for these intermediates is insertion into single bonds, particularly X-H bonds. This reactivity is a cornerstone of their application in fields like photoaffinity labeling. nih.gov The singlet state carbene, typically generated via photolysis, is responsible for concerted insertion into nearby R-H bonds. thieme-connect.com
The insertion capability is broad, encompassing a variety of bond types. Carbenes formed from diazirine precursors are known to readily insert into C-H, N-H, O-H, and S-H bonds. nih.govntu.edu.sgresearchgate.net This non-specific reactivity makes them effective for crosslinking with various molecules, including biological macromolecules like proteins. nih.govresearchgate.net For instance, the carbene generated from 3-aryl-3-(trifluoromethyl)-diazirine is noted to be highly reactive towards O-H bonds found in carbohydrates. surfacesciencewestern.com Similarly, studies on carbene-based adhesives show evidence of insertion into both hydroxyl (O-H) and thiol (S-H) groups. ntu.edu.sg
Research comparing carbene reactions in protiated and deuterated environments provides insight into the insertion mechanism. Studies of 1-naphthylcarbene in cyclohexane (B81311) and cyclohexane-d12 (B167423) have shown that the primary reaction is insertion into the C-H (or C-D) bond, rather than hydrogen abstraction. researchgate.net The general order of reactivity for carbene insertion is often cited as N-H / S-H > C-H / O-H. ntu.edu.sg
Carbene Addition Reactions to Unsaturated Systems
In addition to insertion reactions, carbenes generated from deuterated diazirines readily undergo addition reactions with unsaturated systems, such as carbon-carbon double bonds (alkenes). surfacesciencewestern.comslideshare.net This reaction is a fundamental characteristic of carbene chemistry, leading to the formation of cyclopropane derivatives. slideshare.net
The stereochemistry of the addition reaction is dependent on the spin state of the carbene. Singlet carbenes typically add to alkenes in a concerted manner, which preserves the stereochemistry of the original alkene in the resulting cyclopropane product. slideshare.net In contrast, triplet carbenes react in a stepwise fashion, which allows for bond rotation in the intermediate diradical, leading to a loss of stereospecificity. slideshare.net
Experimental work has demonstrated that carbenes generated from diazirine-functionalized gold nanoparticles can efficiently insert into C=C bonds, showcasing the utility of this reaction for surface modification. surfacesciencewestern.com Further evidence for carbene addition comes from trapping experiments; for example, photolysis of cyclobutanediazirines in the presence of tetramethylethylene yielded the corresponding [2+1] cycloaddition adduct, confirming the intermediacy of a trappable carbene. rsc.org
Quenching Dynamics of Deuterated Carbenes in Various Solvent Environments
The lifetime of a carbene is extremely short and heavily influenced by its environment. thieme-connect.com In nonpolar solvents, carbene lifetimes can range from nanoseconds to microseconds, but they are significantly shortened in the presence of polar solvents like amines or water, where the quenching can become diffusion-controlled (<1 ns). thieme-connect.comacs.org
Quenching of excited states often occurs through vibrational energy transfer to high-frequency oscillators in the surrounding environment, such as X-H bonds (where X is O, N, or C). diva-portal.org This process is a major pathway for non-radiative decay. The substitution of hydrogen with deuterium (X-D) significantly alters the vibrational frequency of these bonds. Because the coupling between the excited state and X-D oscillators is generally weaker, the extent of quenching is reduced. diva-portal.org This principle is applied to improve the luminescent quantum yield of lanthanide complexes and has analogous implications for carbene lifetimes. diva-portal.org Studies on organic light-emitting diodes (OLEDs) have confirmed that deuteration can suppress quenching caused by C-H vibrations, a strategy that is broadly applicable to other reactive species. researchgate.net Therefore, the lifetime of a deuterated carbene is expected to be longer in a protiated solvent compared to its protiated counterpart, as the intramolecular C-D vibrations are less effective quenching channels.
Isotopic Effects on Reaction Kinetics and Selectivity
The replacement of protium (B1232500) with deuterium in a diazirine molecule introduces isotopic effects that manifest in reaction rates and the distribution of products. These effects serve as powerful mechanistic probes, providing detailed information about transition states and competing reaction pathways. ntu.edu.sgacs.org
Primary and Secondary Kinetic Isotope Effects (KIEs) in Decomposition
The kinetic isotope effect (KIE) is the ratio of the rate constant for a reaction with a light isotope (kH) to that with a heavy isotope (kD). It is a sensitive indicator of bond breaking or formation at the isotopically labeled position in the rate-determining step of a reaction.
In the context of carbene chemistry following diazirine decomposition, KIEs have been observed in subsequent intramolecular reactions. For example, a study involving the generation of a deuterated carbene, 2,4,6-tris(tert-perdeuteriobutyl)phenylcarbene, which decays via intramolecular hydrogen abstraction, revealed a small but measurable primary KIE. rushim.ru
| Carbene Species | Decay Rate Constant (k) at 20°C | Lifetime (τ) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Protiated Carbene | 7.97 x 10³ s⁻¹ | 125 µs | 1.16 |
| Deuterated Carbene (d27) | 6.87 x 10³ s⁻¹ | 146 µs |
Data sourced from a study on sterically protected carbenes. rushim.ru
This small KIE suggests that while C-H (or C-D) bond cleavage is part of the decay process, the transition state may not be perfectly symmetrical. rushim.ru Additionally, studies on the decomposition of diazomalonate ions have utilized the deuterium solvent isotope effect to deduce the degree of proton transfer in the transition state. rsc.org Secondary KIEs can also provide valuable information about changes in hybridization at the transition state. acs.org
Influence of Deuterium on Carbene Lifetime and Reactivity Profile
The substitution of hydrogen with deuterium can influence the lifetime of the resulting carbene and its subsequent reactivity. As noted in the KIE study above, deuteration of the peripheral tert-butyl groups on a phenylcarbene led to a modest increase in its lifetime from 125 µs to 146 µs. rushim.ru This suggests that slowing down the rate of intramolecular C-H insertion (via the KIE) can extend the period during which the carbene exists and can potentially react with other substrates.
Role of Deuterium in Modulating Competing Reaction Pathways (e.g., rearrangement vs. insertion)
One of the most significant consequences of isotopic substitution in diazirine chemistry is the modulation of competing reaction pathways. For carbenes, particularly alkyl carbenes, a common intramolecular reaction that competes with desired intermolecular insertion is a 1,2-hydride shift, which leads to the formation of an olefin. thieme-connect.comrsc.org This rearrangement can significantly reduce the efficiency of intermolecular reactions, such as in photoaffinity labeling. thieme-connect.comnih.gov
Deuteration at the α-position to the diazirine can suppress this rearrangement pathway due to the primary kinetic isotope effect associated with breaking a C-D bond versus a C-H bond. A study on the photolysis of an alkyl diazirine demonstrated this effect clearly. When the tetra-protonated diazirine was photolyzed, it yielded a significant amount of olefin products. However, the corresponding tetra-deuterated analogue produced a substantially lower yield of olefins and a higher yield of the ketone (formed by reaction with residual water), indicating that the lifetime and/or reactivity of the carbene was altered, allowing other pathways to become more favorable. nih.gov
| Diazirine Analogue | Olefin Product Yield | Ketone Product Yield |
|---|---|---|
| Tetra-Proton Analogue | ~45% | Not specified, but lower |
| Tetra-Deuterated Analogue | 34% | 42% |
Data adapted from a study on the labeling preferences of diazirines, showing that deuteration reduces olefin formation and increases ketone formation. nih.gov
This demonstrates that by replacing protium with deuterium at key positions, it is possible to disfavor rapid intramolecular rearrangements. This extends the effective lifetime of the carbene for intermolecular reactions, potentially improving the yields of desired insertion or addition products. nih.gov
Theoretical and Computational Chemistry of Deuterated Diazirines
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 3H-Diazirine-3-D. These investigations reveal how the isotopic substitution of hydrogen with deuterium (B1214612) influences the molecule's electronic landscape and bonding.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the reactivity of a molecule. For diazirines, the HOMO is primarily characterized by the non-bonding orbitals of the nitrogen lone pairs, exhibiting partial C–N π-bonding and N=N π-antibonding character. thieme-connect.com Conversely, the LUMO is predominantly a N=N σ* anti-bonding orbital. thieme-connect.com
Computational studies on related diazirine systems indicate that the HOMO and LUMO energy levels are key to understanding their electronic transitions. nih.govrsc.org For instance, in trifluoromethyl phenyl diazirine, the LUMO is centered mainly on the diazirine group, while the HOMO extends across both the aromatic ring and the diazirine moiety. nih.gov This distribution suggests that electronic communication can occur across the molecule. chemrxiv.org The introduction of a deuterium atom in this compound is not expected to significantly alter the qualitative nature of these frontier orbitals but may induce subtle changes in their energy levels due to differences in vibrational frequencies and zero-point energies. The energy gap between the HOMO and LUMO is a crucial factor in the molecule's photochemical behavior, with a smaller gap generally leading to easier electronic excitation.
Table 1: Calculated Frontier Molecular Orbital Energies for Diazirine Analogs This table presents representative data from computational studies on similar diazirine compounds to illustrate typical energy ranges. Actual values for this compound would require specific calculations.
| Molecular Orbital | Energy (eV) - Representative Values | Description |
|---|---|---|
| HOMO | -6.0 to -7.5 | Primarily N lone pair character with C-N π-bonding and N=N π-antibonding contributions. thieme-connect.com |
| LUMO | +1.0 to +2.5 | Predominantly N=N σ* anti-bonding character. thieme-connect.com |
| HOMO-LUMO Gap | 7.0 to 10.0 | Influences the wavelength of light required for photoactivation. |
The distribution of electron density within the this compound molecule dictates its polarity and intermolecular interactions. The strained three-membered ring and the presence of two electronegative nitrogen atoms create a unique electronic environment. Computational analyses, such as Mulliken population analysis, can quantify the partial charges on each atom. In related diazirine compounds, a significant degree of charge delocalization can occur, especially when conjugated with other systems like an aromatic ring. chemrxiv.orgnih.gov
Upon electronic excitation, a transfer of charge often occurs. jetir.org In diazirines, this typically involves the movement of electron density from the nitrogen lone pairs (HOMO) to the N=N anti-bonding orbital (LUMO). thieme-connect.com This charge transfer weakens the N=N bond, which is a critical step in the photochemical decomposition pathway leading to the formation of a carbene and molecular nitrogen. thieme-connect.com The substitution of hydrogen with deuterium can subtly affect the vibrational modes coupled to this electronic transition, potentially influencing the efficiency of charge transfer and subsequent photoreactivity. Studies on similar systems have shown that electron density can be delocalized between the diazirine and other parts of a molecule, influencing its electronic properties. nih.gov
Molecular Orbital (MO) Analysis (HOMO, LUMO)
Potential Energy Surface (PES) Mapping of Reaction Pathways
Mapping the potential energy surface (PES) provides a detailed landscape of the energy changes that occur as the molecule undergoes a chemical reaction. For this compound, this is particularly important for understanding its photochemical decomposition.
The reaction coordinate represents the path of lowest energy from reactants to products. On the ground state (S₀) PES, this compound is a stable molecule residing in a potential energy well. nasa.gov However, upon absorption of a photon, the molecule is promoted to an electronically excited state, such as the first singlet excited state (S₁).
The S₁ PES of diazirines is often dissociative with respect to the C-N bonds. csic.es The reaction coordinate on the excited state surface typically involves the elongation of one or both C-N bonds and the N=N bond. csic.esusc.edu Theoretical studies on similar diazirines have shown that the molecule evolves on the excited state surface, moving towards regions where it can return to the ground state. acs.orgnih.gov
Along the reaction pathway, the molecule may pass through transition states (energy maxima) and form transient intermediates (local energy minima). In the thermal decomposition of diazirines, a transition state on the ground state PES leads to the extrusion of N₂ and the formation of a carbene. nih.gov
In the photochemical pathway, the excited diazirine may first isomerize to a diazo intermediate. chemrxiv.orgntu.edu.sg This isomerization would proceed through its own transition state on the excited state surface. The diazo intermediate is itself often unstable and can then decompose to the carbene and nitrogen. acs.orgresearchgate.net The deuteration in this compound can influence the energetics and geometries of these transition states and intermediates due to the change in mass and zero-point vibrational energy, potentially affecting reaction rates and product distributions. chemrxiv.org
Table 2: Calculated Relative Energies of Species Involved in Diazirine Photochemistry This table provides illustrative energy values based on studies of related diazirine systems. Specific values for this compound would require dedicated computational investigation.
| Species | State | Relative Energy (kcal/mol) - Representative Values | Description |
|---|---|---|---|
| Diazirine | S₀ | 0 | Ground state reactant. |
| Diazirine | S₁ | 70 - 90 | Vertically excited state. |
| Transition State (N₂ extrusion) | S₀ | 25 - 30 | Energy barrier for thermal decomposition. csic.es |
| Carbene + N₂ | S₀ | 10 - 15 | Products of decomposition. csic.es |
| Conical Intersection | S₁/S₀ | 50 - 60 | Point of efficient radiationless decay. acs.orgresearchgate.net |
A crucial feature of the photochemistry of many organic molecules, including diazirines, is the presence of conical intersections. These are points on the PES where two electronic states (typically the excited state and the ground state) become degenerate, providing an extremely efficient pathway for the molecule to return from the excited state to the ground state without emitting light (radiationless decay). acs.orgnih.govacs.org
Identification and Characterization of Transition States and Intermediates
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, including their isotopic variants. High-level ab initio and density functional theory (DFT) calculations allow for the accurate determination of properties that are often challenging to measure experimentally. For deuterated diazirines, these theoretical approaches provide a detailed understanding of their vibrational and rotational spectra.
Calculation of Vibrational Frequencies and Intensities for Isotopic Variants
The introduction of deuterium into the diazirine molecule primarily affects the vibrational modes involving the substituted hydrogen atom. Due to the increased mass of deuterium compared to protium (B1232500), a general redshift (lowering of frequency) is observed for these vibrational modes. ajchem-a.com Experimental infrared spectra for diazirine (CH₂N₂), monodeuterated diazirine (CHDN₂), and dideuterated diazirine (CD₂N₂) have been recorded and analyzed, providing a basis for understanding the vibrational characteristics of these molecules. lookchem.com
Computational studies employing methods like vibrational multiconfiguration self-consistent field theory (VMCSCF) have provided accurate anharmonic frequencies for diazirines and their corresponding deuterated compounds. acs.org These calculations are crucial as experimental data for many of these species are scarce. acs.org A normal coordinate analysis, based on a potential function successfully applied to cyclopropane (B1198618), has been used to support the vibrational assignments for the isotopic derivatives of diazirine. lookchem.com
The fundamental vibrational frequencies for 3H-diazirine and its deuterated isotopologues are critical for their identification and characterization. The table below presents a comparison of assigned vibrational frequencies for normal, monodeuterated, and dideuterated diazirine based on infrared spectroscopy.
| Symmetry Species | Assignment | CH₂N₂ Frequency (cm⁻¹) | CHDN₂ Frequency (cm⁻¹) | CD₂N₂ Frequency (cm⁻¹) |
| A₁ | CH₂ sym. stretch | 3023 | 3018 | 2240 |
| A₁ | CH₂ scissoring | 1458 | 1378 | 1140 |
| A₁ | Ring sym. stretch | 1124 | 1083 | 1140 |
| A₁ | N=N stretch | 1626 | 1621 | 1600 |
| B₁ | CH₂ asym. stretch | 3080 | 2310 | 2320 |
| B₁ | CH₂ wagging | 1230 | 1137 | 1004 |
| B₁ | Ring asym. stretch | 910 | 884 | 825 |
| B₂ | CH₂ rocking | 1045 | 948 | 885 |
| A₂ | CH₂ twisting | - | - | - |
| Data sourced from infrared spectral analysis. lookchem.com Note: The A₂ mode is infrared inactive. |
Computation of Rotational Constants, Dipole Moments, and Hyperfine Parameters
Microwave spectroscopy, complemented by computational calculations, provides highly accurate data on the rotational constants, dipole moments, and hyperfine parameters of molecules. uobabylon.edu.iq For deuterated diazirines, these parameters are essential for a complete understanding of their molecular structure and electronic environment.
Rotational Constants: The substitution of hydrogen with deuterium increases the moment of inertia of the molecule, which in turn leads to a decrease in the rotational constants. ajchem-a.com Rotational and centrifugal distortion constants for the ground vibrational state of diazirine-d₂ (D₂¹²C¹⁴N₂) have been precisely determined from microwave and millimetre-wave spectra. d-nb.info These experimental values serve as benchmarks for high-level computational methods. While specific values for this compound require dedicated calculations, the trend of decreasing rotational constants upon deuteration is well-established.
Dipole Moment: The dipole moment of the parent 3,3H-diazirine has been calculated to be 1.95 Debye using the CCSD(T)/cc-pVQZ level of theory. nasa.gov Isotopic substitution has a minimal effect on the electronic structure and therefore on the molecular dipole moment. Consequently, the dipole moment of this compound is expected to be very close to that of the non-deuterated species. This large dipole moment makes diazirine and its isotopologues suitable candidates for detection via rotational spectroscopy. nasa.gov
The table below summarizes key spectroscopic parameters for diazirine and its dideuterated isotopologue.
| Parameter | 3,3H-Diazirine (CH₂N₂) | Diazirine-d₂ (CD₂N₂) |
| Rotational Constants (MHz) | ||
| A | 41995.8 | 32152.9 |
| B | 35147.1 | 30972.7 |
| C | 22533.8 | 18047.4 |
| Dipole Moment (Debye) | 1.95 (Calculated) nasa.gov | ~1.95 (Expected) |
| Nitrogen Quadrupole Coupling Constants (MHz) | ||
| χaa(N) | -3.31 | -3.31 (Assumed from parent) |
| χbb(N) | 1.94 | 1.94 (Assumed from parent) |
| χcc(N) | 1.37 | 1.37 (Assumed from parent) |
| Deuterium Quadrupole Coupling Constants (MHz) | N/A | |
| χaa(D) | N/A | 0.005 |
| χbb(D) | N/A | -0.090 |
| χcc(D) | N/A | 0.085 |
| Rotational and hyperfine data for CD₂N₂ sourced from experimental microwave spectroscopy. d-nb.info |
Isomerization Energetics and Relative Stabilities of Deuterated Diazirine Isomers
The isomerization of diazirines is a fundamental process that has been the subject of numerous computational and experimental studies. The primary isomerization pathway for 3H-diazirine involves its conversion to the more stable linear isomer, diazomethane (B1218177). rsc.org Computational studies have mapped the potential energy surfaces for these transformations, identifying the transition states and calculating the energy barriers involved. nih.gov
At the CCSD(T)-F12b/CBS level of theory, 3,3H-diazirine is the lowest energy cyclic isomer of c-CH₂N₂. nasa.govresearchgate.netfigshare.com Other isomers, such as 1,3H-diazirine, (E)-1,2H-diazirine, and (Z)-1,2H-diazirine, are calculated to be significantly higher in energy by 20.1, 47.8, and 51.3 kcal/mol, respectively. nasa.govfigshare.com The transition state for the isomerization of 3H-diazirine to diazomethane is a critical point on the potential energy surface that governs the reaction rate. nih.gov
Deuteration is known to influence reaction rates through the kinetic isotope effect (KIE). ajchem-a.com This effect arises from the change in zero-point vibrational energy (ZPVE) between the reactant and the transition state upon isotopic substitution. Since deuterium is heavier than hydrogen, C-D bonds have lower ZPVEs than C-H bonds. If a C-H bond is breaking or significantly perturbed in the transition state, the ZPVE difference between the reactant and the transition state will be different for the deuterated and non-deuterated species, leading to a different activation energy and reaction rate.
For the isomerization of this compound, the C-D bond would be directly involved in the rearrangement to a deuterated diazomethane isomer. Theoretical calculations would be required to precisely quantify the change in the energy barrier. However, it is generally expected that breaking a C-D bond requires more energy than breaking a C-H bond, which would result in a slower isomerization rate for the deuterated compound (a primary KIE > 1). This change in reactivity upon deuteration has been observed in other diazirine systems; for instance, deuteration of an alkyl diazirine was found to affect product yields in photolabeling experiments, suggesting an alteration of the competitive reaction pathways. chemrxiv.org
The relative thermodynamic stabilities of the deuterated diazirine isomers are also influenced by the differences in ZPVE. While the potential energy surface calculated within the Born-Oppenheimer approximation is identical for all isotopologues, the inclusion of ZPVE corrections can lead to small but significant differences in the relative stabilities of the deuterated isomers compared to their non-deuterated counterparts.
Advanced Chemical Applications and Methodological Contributions of Deuterated Diazirines
Deuterated Diazirines as Mechanistic Probes in Organic Reactions
The subtle mass difference between hydrogen and deuterium (B1214612) provides a powerful, non-invasive tool for elucidating the intricate details of reaction mechanisms. The use of deuterated diazirines, such as 3H-Diazirine-3-D, has been instrumental in distinguishing between proposed reaction pathways and identifying key intermediates.
Elucidating Carbene Reaction Mechanisms through Isotopic Labeling
Diazirines are well-known precursors to carbenes, highly reactive intermediates that can undergo a variety of transformations. wikipedia.org Upon photolysis, diazirines can decompose into a carbene and molecular nitrogen. nih.gov However, they can also isomerize to a more stable diazo compound, which can then either generate a carbene or react directly with nucleophiles. nih.govnih.gov Distinguishing between these carbene and diazo-mediated pathways is crucial for understanding the reactivity and selectivity of photoaffinity labeling experiments.
Isotopic labeling with deuterium is a key strategy for this purpose. For instance, in the photolysis of dialkyldiazirines, deuterium labeling experiments have demonstrated that both carbene and diazo mechanisms can be operative. nih.gov The position of the deuterium label in the products can reveal the pathway taken. For example, the deuteration of the methylenes on either side of the diazirine can disfavor the formation of olefins, which are often byproducts of carbene reactions. blogspot.com Furthermore, studies have shown that the photolysis of a tetra-deuterated alkyl diazirine resulted in a higher yield of the corresponding ketone and a lower yield of olefin products compared to the non-deuterated analogue, suggesting that deuteration can influence the partitioning between different reaction pathways and potentially enhance covalent labeling yields in photoaffinity labeling experiments. nih.gov
Probing Reaction Intermediates and Transition States
The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for probing reaction intermediates and transition states. A significant KIE is often indicative of C-H bond cleavage being involved in the rate-determining step of a reaction. In the context of deuterated diazirines, the absence or presence of a KIE can help to distinguish between different mechanistic possibilities.
For example, in iron-catalyzed C-H functionalization reactions using diazo compounds, the absence of a kinetic isotope effect in a competition experiment between a deuterated and non-deuterated starting material led researchers to conclude that a C-H insertion mechanism was not operative. mdpi.com Instead, a mechanism involving nucleophilic attack followed by a solvent-assisted proton transfer was proposed. mdpi.com Conversely, deuterium labeling studies in other iron-catalyzed C-H insertion reactions with diazo compounds have provided evidence for a C-H insertion pathway, indicated by a marked kinetic isotope effect. amazonaws.com
Controlled Generation of Deuterated Carbenes for Synthetic Transformations
The controlled generation of deuterated carbenes from precursors like this compound offers a precise method for introducing deuterium into specific positions within a molecule. This has significant implications for the synthesis of complex molecules and the study of their properties.
Selective C-H/C-D Insertion in Complex Molecular Scaffolds
Carbene insertion into C-H bonds is a powerful method for C-H functionalization. mdpi.com When a deuterated carbene is used, this reaction becomes a method for selective C-D bond formation. The challenge lies in controlling the chemo- and regioselectivity of this insertion, especially in complex molecules with multiple C-H bonds.
Transition metal catalysis has emerged as a key strategy for achieving this control. rsc.org For example, rhodium-catalyzed reactions have been shown to facilitate selective C-H/C-D exchange at the β-position of olefins. nih.gov Iron-based catalysts have also been developed for C-H functionalization reactions, demonstrating the potential for site-selective activation of C(sp3)-H bonds. mdpi.com The choice of catalyst and ligand can significantly influence the outcome of the reaction, allowing for the targeted insertion of deuterated carbenes into specific positions. researchgate.net
Chemo- and Regioselective Functionalization Using Deuterated Carbenes
The ability to control the chemo- and regioselectivity of reactions involving deuterated carbenes is crucial for their synthetic utility. This control allows for the specific modification of one functional group or position in a molecule over others.
Metal-catalyzed reactions have proven effective in achieving high levels of chemo- and regioselectivity. For instance, rhodium-catalyzed allylation of pyridazinones with terminal allenes proceeds with high regio- and enantioselectivity, and labeling experiments with deuterated substrates have provided insights into the reaction mechanism. acs.org Similarly, copper-catalyzed C2-alkylation of quinoline (B57606) N-oxides with tosylhydrazones, which generate diazo intermediates in situ, has been shown to be highly regioselective. mdpi.com The development of such selective methods is essential for the late-stage functionalization of complex molecules, enabling the introduction of deuterium at precise locations. researchgate.net
Applications in the Study of Transient Species and Reaction Dynamics
Deuterated diazirines are invaluable tools for studying the dynamics of fast reactions and the properties of transient species like carbenes. The isotopic substitution can influence the lifetime and reactivity of these species, providing a window into their behavior.
Carbenes are highly reactive and often short-lived intermediates. hawaii.edupnas.org Studying their dynamics is challenging, but isotopic labeling can provide crucial information. For example, in the gas-phase reaction of the methylidyne radical with diacetylene, the use of deuterated diacetylene (CD) revealed two competing reaction channels: atomic hydrogen and deuterium loss, with a specific ratio. hawaii.edupnas.org This type of experiment, combined with theoretical calculations, allows for a detailed understanding of the reaction dynamics and the nature of the transient intermediates involved. hawaii.edupnas.org Furthermore, the study of diazirine photolysis has shown that both carbene and diazo intermediates are formed, and their relative proportions and subsequent reactions can be influenced by factors such as the solvent and the presence of trapping agents. nih.govacs.org
Time-Resolved Spectroscopic Studies of Deuterated Diazirine Photolysis
Time-resolved spectroscopy is an essential technique for observing the fleeting events that occur during a chemical reaction. By using ultrashort laser pulses, researchers can monitor the formation and decay of transient species on timescales ranging from femtoseconds to nanoseconds. diva-portal.orgnih.gov The photolysis of diazirines is a prime example where these methods have provided invaluable mechanistic insights. Upon UV irradiation, diazirines can enter an excited state, leading to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive carbene. rsc.orgnih.gov
Excitation: The diazirine molecule absorbs a photon, transitioning to an electronically excited singlet state (S₁ or higher). researchgate.net
Intermediate Formation: The excited diazirine can either directly decompose to a carbene and N₂ or first isomerize to a linear diazo compound. nih.govnih.gov This diazo intermediate can then also decompose to form the carbene. nih.gov
Carbene Reaction: The resulting carbene is a short-lived species that rapidly reacts with its surroundings. researchgate.net
The use of this compound and other deuterated analogues has been particularly illuminating in these studies. The substitution of hydrogen with deuterium can influence the rates of various processes, an effect known as a kinetic isotope effect (KIE). For instance, studies on 3,3-dimethyldiazirine showed that the deuterated version (DMD-d₆) had a more intense fluorescence and a higher yield of the corresponding carbene compared to the non-deuterated version. islandscholar.ca This was attributed to deuteration reducing the rate of a competing reaction pathway—a 1,2-hydrogen migration that occurs concurrently with nitrogen extrusion. islandscholar.ca This demonstrates that deuteration can alter the branching ratios of photochemical decay pathways.
Femtosecond transient absorption spectroscopy allows for the direct observation of these steps. irb.hr For example, studies on various diazirines have identified transient absorptions corresponding to the excited diazirine state, the diazo intermediate, and the final carbene species. researchgate.netacs.org By monitoring the rise and decay of these signals, the lifetimes of each species can be determined. For instance, in the photolysis of Diazo Meldrum's acid, the singlet carbene was observed to form within 300 femtoseconds and had a lifetime of 2.3 picoseconds in acetonitrile. acs.org Similarly, studies on arylhalodiazirines have shown carbene formation within 300 fs. researchgate.net In deuterated systems like this compound, such time-resolved measurements can precisely quantify the KIE on each step of the photolysis, providing detailed information on the transition states involved in C-H (or C-D) bond cleavage and rearrangement reactions.
| Photochemical Process | Typical Timescale | Spectroscopic Technique | Insights from Deuteration (e.g., this compound) |
| Electronic Excitation | < 100 fs | Femtosecond Transient Absorption | No significant isotope effect expected. |
| Isomerization to Diazo | 100s fs - few ps | Ultrafast UV-Vis/IR Spectroscopy researchgate.netacs.org | Can exhibit a KIE, providing data on the transition state. |
| Carbene Formation | 100s fs - few ps | Ultrafast UV-Vis/IR Spectroscopy researchgate.netacs.org | KIE can quantify the role of H/D migration in the extrusion of N₂. islandscholar.ca |
| Carbene Decay | ps - ns | Nanosecond Laser Flash Photolysis (LFP) | KIE on carbene rearrangement or insertion reactions reveals mechanistic details. islandscholar.canih.gov |
This table presents generalized data based on ultrafast studies of various diazirine systems.
Characterization of Short-Lived Deuterated Carbene Species
Once formed, carbenes are highly reactive and short-lived, making their direct characterization challenging. A key technique for this purpose is matrix isolation spectroscopy. rsc.orgresearchgate.net In this method, the carbene precursor (the diazirine) is co-deposited with a large excess of an inert gas (like argon or nitrogen) onto a cryogenic surface (typically at temperatures below 30 K). researchgate.netsmu.edu The precursor is then photolyzed in situ, and the resulting carbene becomes trapped and stabilized in the inert matrix, allowing it to be studied using various spectroscopic methods, primarily infrared (IR) and UV/Vis spectroscopy. rsc.org
Deuteration of the carbene, as in the species generated from this compound, is crucial for confirming its spectroscopic assignment. The change in mass from hydrogen to deuterium leads to predictable shifts in the vibrational frequencies observed in the IR spectrum. aip.org These isotopic shifts provide definitive evidence for the vibrational modes involving that specific hydrogen/deuterium atom, confirming the identity of the trapped species. smu.eduaip.org
For example, in the study of 4-oxocyclohexa-2,5-dienylidene, a triplet carbene, its hydrogenation in solid H₂ and D₂ at temperatures as low as 3 K was investigated using IR and EPR spectroscopy. nih.gov The experiments provided clear evidence for both hydrogen and the rarer deuterium tunneling in an intermolecular reaction, showcasing the detailed mechanistic information that can be gained from studying deuterated systems. nih.gov The use of deuterium substitution is also critical in distinguishing between different reaction pathways, such as intramolecular hydrogen shifts. rsc.org
| Carbene Species | Matrix | Spectroscopic Method | Key Findings from Deuteration |
| o-tolylmethylene | Argon | IR, UV/Vis | H/D substitution blocked the reaction, confirming a tunneling mechanism for the researchgate.netacs.org-hydrogen shift. rsc.org |
| 4-oxocyclohexa-2,5-dienylidene | Argon, D₂ | IR, EPR | A very large kinetic isotope effect and isotope selectivity were observed, providing evidence for H and D atom tunneling. nih.gov |
| Monohalogermylenes (e.g., DGeBr) | Argon | Infrared Absorption | Observed ground state vibrational fundamentals and determined a valence force field. aip.org |
| Chlorinated Cyclopropenylidenes | Argon | IR | Isotopic shifts in deuterated analogues were used to confirm assignments of vibrational modes. acs.org |
This table provides examples of how deuteration is used in matrix isolation studies to characterize short-lived species.
Contribution to Fundamental Understanding of Small Ring Chemistry and Strain Release Mechanisms
Three-membered rings like diazirines are characterized by significant ring strain due to the deviation of their bond angles from the ideal values for sp³-hybridized atoms. mdpi.comresearchgate.net This stored potential energy, known as strain energy, is a major driving force for their chemical reactions. nih.govacs.org The photolytic or thermal decomposition of diazirines is a classic example of a strain-release reaction, where the opening of the strained ring leads to the formation of more stable products. mdpi.comresearchgate.net
The study of deuterated diazirines such as this compound provides fundamental insights into the dynamics of these strain-release processes. High-level ab initio computational studies on diaziridines and diazirines have been used to calculate their heats of formation and the energy barriers for processes like ring opening and nitrogen inversion. acs.org Comparing experimental results from deuterated compounds with these theoretical models allows for a rigorous validation of the proposed mechanisms.
A key contribution comes from the analysis of the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate for a compound with lighter isotopes (like hydrogen) to that of its counterpart with heavier isotopes (like deuterium). By measuring the KIE for the decomposition of this compound, chemists can determine the extent to which the C-H/C-D bond is broken in the rate-determining step of the reaction.
A primary KIE (typically >2) is observed when the C-H/C-D bond is broken during the rate-limiting step.
A secondary KIE (typically closer to 1) is observed when the C-H/C-D bond is not broken but its hybridization or environment changes in the transition state.
For example, the observation of a significant primary KIE in a reaction involving a diazirine would provide strong evidence for a mechanism where C-H bond cleavage is concerted with ring opening, such as the direct formation of an alkene. islandscholar.ca Conversely, the absence of a large KIE might suggest a stepwise mechanism where the ring opens first to form a carbene, which then rearranges in a subsequent, non-rate-limiting step. These studies help to differentiate between concerted and stepwise mechanisms, a fundamental question in reaction dynamics. irb.hr Furthermore, exceptionally large KIEs can be an indicator of quantum mechanical tunneling, where a hydrogen (or deuterium) atom passes through an energy barrier rather than going over it, a phenomenon observed in some carbene reactions at low temperatures. rsc.orgnih.gov
| Research Finding | Implication for Small Ring Chemistry | Contribution of Deuteration |
| Reduced rate of 1,2-migration in deuterated diazirines islandscholar.ca | Demonstrates competition between different decay pathways from the excited state. | Quantifies the kinetic isotope effect, allowing for the determination of the role of H-migration in the reaction mechanism. |
| Observation of H/D tunneling in carbene reactions nih.gov | Reveals the importance of quantum mechanical effects in low-temperature reactions of strained-ring derivatives. | The large difference in tunneling probability between H and D provides definitive evidence for the tunneling mechanism. |
| Correlation of experimental KIEs with computational models acs.org | Validates theoretical models of transition states and reaction energy surfaces for ring-opening reactions. | Provides precise experimental data (e.g., changes in vibrational frequencies, reaction rates) to benchmark theoretical calculations. |
| Altered product ratios upon deuteration nih.gov | Shows that isotopic substitution can control the outcome of a reaction by changing the relative rates of competing pathways. | Allows for the strategic use of isotopes to favor the formation of a desired product in complex reaction networks. |
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling 3H-Diazirine-3-D in laboratory settings?
- Methodological Answer :
- Ventilation and PPE : Use fume hoods to minimize inhalation risks and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for containment and dispose via authorized waste handlers .
- Storage : Store in cool, dry conditions away from incompatible materials (e.g., strong oxidizers) to prevent decomposition .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Spectroscopic Monitoring : Use UV-Vis or NMR spectroscopy to track structural integrity under thermal stress (e.g., 25–60°C) or light exposure.
- Thermogravimetric Analysis (TGA) : Quantify mass loss during controlled heating to identify decomposition thresholds .
- Reactivity Screening : Test compatibility with common solvents (e.g., DMSO, acetonitrile) to avoid hazardous reactions .
Q. What thermodynamic parameters are essential for modeling this compound reactivity?
- Methodological Answer :
- Key Parameters : Enthalpy of formation (ΔfH°gas), reaction enthalpy (ΔrH°), and Gibbs free energy (ΔrG°) are critical for predicting reaction feasibility (Table 1) .
- Data Sources : Cross-reference NIST-curated values with computational models (e.g., DFT) to fill data gaps .
Table 1 : Thermodynamic Properties of this compound (NIST Data)
| Parameter | Value (kJ/mol) | Uncertainty |
|---|---|---|
| ΔfH°gas | 98.2 | ±2.5 |
| ΔrH° (25°C) | -120.4 | ±3.0 |
Advanced Research Questions
Q. How can photolytic decomposition pathways of this compound be characterized?
- Methodological Answer :
- Time-Resolved Spectroscopy : Use femtosecond laser systems to capture transient intermediates (e.g., carbenes) during UV-induced cleavage .
- Product Analysis : Employ GC-MS or HPLC to identify stable byproducts (e.g., ethylene, nitrogen gas) post-irradiation .
- Computational Modeling : Simulate excited-state dynamics with TD-DFT to map reaction coordinates and activation barriers .
Q. What strategies resolve contradictions in reported enthalpies of formation for this compound?
- Methodological Answer :
- Multi-Method Validation : Compare bomb calorimetry data with high-level ab initio calculations (e.g., CCSD(T)) to reconcile discrepancies .
- Standardized Protocols : Replicate experiments under controlled humidity/temperature to isolate environmental variables .
- Meta-Analysis : Aggregate datasets from peer-reviewed studies to identify systematic errors or outliers .
Q. How does substituent variation in 3H-Diazirine derivatives influence their reactivity in click chemistry?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., 3-azido-3-(3,5-dinitrophenyl)-3H-diazirine) and compare reaction rates via stopped-flow kinetics .
- Electron Density Mapping : Use X-ray crystallography or electrostatic potential surfaces to correlate substituent effects with regioselectivity .
- Cross-Coupling Efficiency : Benchmark catalytic systems (e.g., Cu(I)-ligand complexes) for azide-alkyne cycloadditions .
Guidelines for Experimental Design
- Risk Mitigation : Prioritize small-scale trials (<100 mg) for novel reactions to minimize hazards .
- Data Reproducibility : Document environmental controls (e.g., O2 levels, light exposure) to ensure consistency .
- Ethical Disposal : Partner with certified waste management firms to comply with EPA/DOT regulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
